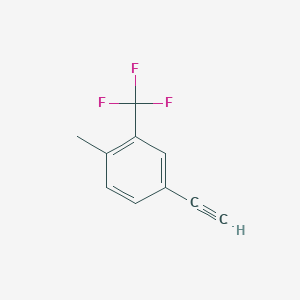

4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene

説明

4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene is a substituted benzene derivative featuring an ethynyl (-C≡CH), methyl (-CH₃), and trifluoromethyl (-CF₃) group at positions 4, 1, and 2, respectively. Ethynyl groups are highly reactive in cross-coupling reactions (e.g., Sonogashira coupling), while the electron-withdrawing trifluoromethyl group enhances thermal stability and lipophilicity. The methyl group contributes steric and electronic effects, modulating reactivity and solubility .

特性

IUPAC Name |

4-ethynyl-1-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3/c1-3-8-5-4-7(2)9(6-8)10(11,12)13/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIJMKGALWPHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions

4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

Substitution: The ethynyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzene compounds.

科学的研究の応用

Organic Synthesis

4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse functionalization, facilitating the creation of complex molecules.

Table 1: Key Reactions Involving 4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene

| Reaction Type | Description | Outcome |

|---|---|---|

| Cross-Coupling | Participates in palladium-catalyzed cross-coupling reactions with aryl halides. | Formation of biaryl compounds |

| Alkylation | Can undergo nucleophilic substitution to introduce alkyl groups. | Alkylated derivatives |

| Oxidation | Oxidized to yield ketones or carboxylic acids using oxidizing agents. | Functionalized products |

Biological Applications

The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for drug development. It has been explored for its potential in creating bioactive molecules that can interact with biological targets.

Case Study: Drug Development

In recent studies, derivatives of 4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene have shown promise as inhibitors in various biological pathways, including those involved in cancer and inflammation. For instance, modifications to this compound have led to the discovery of novel inhibitors targeting the NLRP3 inflammasome, which plays a critical role in inflammatory diseases .

Material Science

This compound is utilized in the development of specialty chemicals and materials with unique properties due to its trifluoromethyl group. It is particularly valuable in creating fluorinated polymers that exhibit enhanced thermal and chemical stability.

作用機序

The mechanism by which 4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The ethynyl and trifluoromethyl groups play a crucial role in its reactivity and ability to form stable intermediates. These interactions can influence various chemical and biological processes, making the compound valuable in research and development.

類似化合物との比較

Research Findings and Data Gaps

- Thermodynamic Stability : Trifluoromethyl groups in these analogs improve thermal stability, as evidenced by their use in high-temperature industrial processes .

- Synthetic Challenges : Ethynyl-containing compounds require inert conditions due to their sensitivity to moisture and oxygen, whereas bromo/azido derivatives are more stable .

- Data Limitations : Direct experimental data (e.g., melting points, solubility) for 4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene are absent in the provided evidence, necessitating extrapolation from analogs.

生物活性

4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene, also known as 1-ethynyl-4-trifluoromethyl-benzene, is an aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry based on diverse research findings.

The molecular formula of 4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene is C10H7F3. It features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of the ethynyl group allows for further functionalization, making it a versatile building block in organic synthesis.

Synthesis

The synthesis of 4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene can be achieved through various methods, including Sonogashira coupling reactions. This reaction typically involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst. The following table summarizes different synthetic routes and yields reported in literature:

| Method | Yield (%) | Reference |

|---|---|---|

| Sonogashira coupling | 81 | |

| Direct alkynylation | 75 | |

| Cross-coupling with aryl halides | 68 |

Biological Activity

Research has indicated that 4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene exhibits various biological activities, particularly in cancer research. Notable findings include:

- Antiproliferative Effects : Studies have shown that compounds with similar structures demonstrate significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing trifluoromethyl groups often exhibit enhanced potency due to their ability to interact with cellular targets more effectively than their non-fluorinated counterparts .

- Mechanism of Action : The compound's mechanism appears to involve inhibition of tubulin polymerization, which is crucial for cancer cell division. In vitro studies have reported IC50 values indicating that 4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene and its derivatives can inhibit tubulin assembly effectively, leading to induced apoptosis in treated cells .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Inhibition of Cancer Cell Lines : A study assessed the effects of 4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene on human leukemia cell lines, revealing significant growth inhibition at concentrations as low as 100 nM. The results indicated a direct correlation between compound concentration and cell viability reduction .

- Molecular Docking Studies : Molecular docking simulations have demonstrated that this compound interacts favorably with tubulin, suggesting a potential pathway for therapeutic applications in oncology. The binding energy calculated during these simulations supports the hypothesis of its efficacy as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene, and what factors influence yield optimization?

Methodological Answer: The synthesis of this compound typically involves introducing the ethynyl group to a pre-functionalized aromatic ring. A common approach is Sonogashira coupling , where a halogenated precursor (e.g., 1-methyl-2-(trifluoromethyl)benzene bromide) reacts with a terminal alkyne under palladium catalysis. Key factors include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI is widely used, but ligand choice (e.g., PPh₃ vs. XPhos) affects reaction efficiency .

- Solvent and temperature : Polar aprotic solvents (DMF, THF) at 60–80°C balance reactivity and side-product formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to the compound’s volatility.

Reference Table 1: Synthetic Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | Higher loading accelerates reaction but increases cost |

| Temperature | 60–80°C | Lower temps reduce side reactions (e.g., alkyne dimerization) |

| Base | Et₃N, K₂CO₃ | Et₃N enhances coupling efficiency in Pd systems |

Q. What spectroscopic techniques are most effective for characterizing 4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene?

Methodological Answer:

- ¹H/¹³C NMR : The ethynyl proton appears as a singlet near δ 2.5–3.0 ppm, while the trifluoromethyl group (CF₃) shows a quartet in ¹⁹F NMR at δ -60 to -65 ppm. Aromatic protons are split due to substituent effects .

- FTIR : Strong absorption at ~3300 cm⁻¹ (C≡C-H stretch) and 1100–1200 cm⁻¹ (C-F stretches) confirm functional groups .

- Mass Spectrometry (EI-MS) : Molecular ion peaks [M]⁺ and fragments (e.g., loss of CF₃) validate the structure .

Note : Cross-validation with X-ray crystallography resolves ambiguities in regiochemistry if single crystals are obtainable .

Q. What are the key safety considerations when handling 4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods due to potential volatility .

- Waste Disposal : Halogenated byproducts require segregation. Consult institutional guidelines for incineration or specialist waste services .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent degradation or polymerization of the ethynyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer: Contradictions (e.g., unexpected splitting in NMR) may arise from impurities, tautomerism, or dynamic effects. Strategies include:

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations and distinguish overlapping signals .

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and optimize geometry, aiding interpretation .

- Isotopic labeling : Introduce deuterium at specific positions to simplify spectra (e.g., for ethynyl protons) .

Reference Table 2: Common Data Contradictions and Solutions

| Issue | Likely Cause | Resolution |

|---|---|---|

| Unassigned ¹H peaks | Residual solvent or impurities | Repeat purification; use deuterated solvents |

| CF₃ signal broadening | Quadrupolar relaxation | Acquire ¹⁹F NMR at higher field strength |

Q. What strategies are used to study the compound’s reactivity in cross-coupling reactions?

Methodological Answer: To probe reactivity:

- Substrate scope screening : Test coupling with aryl halides, boronic acids, or azides under varying conditions (catalyst, solvent). Monitor via TLC/GC-MS .

- Kinetic studies : Use in situ IR or UV-Vis to track reaction progress and identify rate-limiting steps .

- Mechanistic probes : Add radical scavengers (TEMPO) or isotopic labels (¹³C) to distinguish between ionic/radical pathways .

Example : Pd-catalyzed reactions with this compound may favor alkyne-azide cycloaddition (click chemistry) for bioconjugation applications .

Q. How to design experiments to assess its potential as a pharmacophore in drug discovery?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., varying substituents on the benzene ring) and test against target enzymes (e.g., kinases) .

- In silico screening : Dock the compound into protein active sites (AutoDock Vina) to predict binding affinity .

- In vitro assays : Measure cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize lead candidates .

Reference Table 3: Key Pharmacophore Properties

| Property | Measurement Method | Relevance |

|---|---|---|

| LogP | HPLC (reverse-phase) | Predicts membrane permeability |

| pKa | Potentiometric titration | Affects ionization state in physiological pH |

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。